lanthanum(3+);triacetate;hydrate

Description

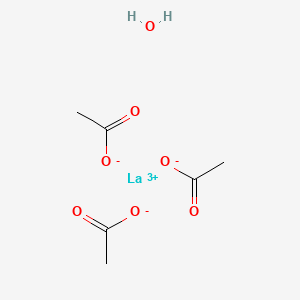

Lanthanum(III) triacetate hydrate (B1144303) is a coordination complex with the general formula La(CH₃COO)₃·nH₂O. The number of water molecules (n) can vary, with common forms being the monohydrate and sesquihydrate. This compound serves as a vital starting material in the synthesis of a wide array of lanthanum-based materials. sigmaaldrich.comchemimpex.com

Lanthanide acetates, including lanthanum(III) triacetate hydrate, are of considerable importance in both inorganic chemistry and materials science. Their utility stems from the unique electronic and chemical properties of the lanthanide elements. numberanalytics.comwikipedia.org In inorganic chemistry, they are instrumental in studying the coordination chemistry of lanthanide ions, which can exhibit high and variable coordination numbers. acs.org This variability allows for the formation of diverse and complex structures.

In materials science, lanthanide acetates are indispensable precursors for creating a range of advanced materials. These include:

Catalysts: Lanthanide-based materials are used as catalysts in various industrial processes. numberanalytics.com

Phosphors: They are essential in the production of phosphors for lighting and display applications. numberanalytics.comnumberanalytics.com

Magnetic Materials: Lanthanides are key components in high-strength magnets used in technologies like wind turbines and electric vehicles. numberanalytics.comnumberanalytics.com

Ceramics and Glasses: Lanthanum acetate (B1210297) is used in the manufacturing of specialty glasses and ceramic products. wikipedia.org

Thin Films and Coatings: It is employed in creating thin films that enhance the performance of electronic devices. chemimpex.com

The study of organometallic compounds, which includes metal acetates, has a history dating back to the 18th century with early work on organoarsenic compounds. wikipedia.org The development of organometallic chemistry progressed through key discoveries, such as the synthesis of diethylzinc (B1219324) in 1848 and the discovery of nickel carbonyl in 1890. wikipedia.org The recognition of this field as a distinct area of chemistry was solidified by Nobel Prizes awarded for work on metallocenes and metal-catalyzed olefin metathesis. wikipedia.org The broader family of lanthanides, to which lanthanum belongs, gained significant attention for their unique luminescent and magnetic properties, leading to extensive research into their complexes, including acetates. numberanalytics.comresearchgate.net

Current research on lanthanum(III) triacetate hydrate is focused on leveraging its properties for innovative applications. Key areas of investigation include:

Nanomaterials Synthesis: The compound is a popular precursor for synthesizing lanthanum-based nanoparticles and superstructures. sigmaaldrich.comsigmaaldrich.com For instance, it has been used to create photoluminescent LaCO₃OH superstructures for light-emitting devices. sigmaaldrich.com

Catalysis: Researchers are exploring its role as a catalyst in organic synthesis, particularly for reactions like esterification and acylation. It is also a precursor in the synthesis of photocatalysts, such as doped titanium dioxide for dye-sensitized solar cells. sigmaaldrich.com

Corrosion Inhibition: Lanthanum(III) acetate hydrate is being investigated as an additive to improve the corrosion resistance of materials like carbon steel. sigmaaldrich.comsigmaaldrich.com

Biomedical Applications: Its potential use in drug delivery systems and as a contrast agent in medical imaging is an active area of research. chemimpex.comacs.org

Environmental Remediation: The compound is being studied for its effectiveness in wastewater treatment, specifically for the removal of phosphates. chemimpex.com

Structure

2D Structure

Properties

IUPAC Name |

lanthanum(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.La.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKCZRMEPGLHRN-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[La+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11LaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of Lanthanum Iii Triacetate Hydrate

Solution-Phase Synthesis Approaches

Solution-phase methods are among the most common and straightforward routes for the preparation of lanthanum(III) acetate (B1210297) hydrate (B1144303). These techniques involve the dissolution of lanthanum precursors in appropriate solvents, followed by reaction and crystallization.

Preparation via Reaction of Lanthanum(III) Oxide with Acetic Acid

A widely employed and direct method for synthesizing lanthanum(III) acetate is the reaction between lanthanum(III) oxide (La₂O₃) and acetic acid (CH₃COOH). wikipedia.org The reaction proceeds by dissolving the highly pure oxide in hot, concentrated acetic acid. doi.orgresearchgate.net The general chemical equation for this acid-base reaction is:

La₂O₃ + 6CH₃COOH → 2La(CH₃COO)₃ + 3H₂O wikipedia.org

In this process, the basic lanthanum oxide reacts with the acidic acetic acid to form the soluble lanthanum acetate salt and water. The resulting solution is then typically subjected to evaporation at a low temperature to induce crystallization of the lanthanum(III) acetate hydrate. doi.org The crystals can then be collected and dried, for instance in an oven at a mild temperature such as 65°C, to yield the final product. doi.org For enhanced purity, a recrystallization process can be performed, where the initial crystals are redissolved in a minimal amount of water and then crystallized again. doi.org The degree of hydration (the 'n' in La(CH₃COO)₃·nH₂O) can vary, with common forms being the 1 and 1.5 hydrates. wikipedia.org

Table 1: Reaction Parameters for Lanthanum(III) Acetate Synthesis

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Reactants | Starting materials for the synthesis. | Lanthanum(III) Oxide (La₂O₃), Acetic Acid (CH₃COOH) | wikipedia.orgdoi.org |

| Solvent | Medium for the reaction. | Water (often from aqueous acetic acid solution) | researchgate.netresearchgate.net |

| Temperature | Condition to facilitate the dissolution and reaction. | Hot concentrated acetic acid is used. | doi.org |

| Post-Processing | Steps to isolate the final product. | Evaporation with low-temperature heating, followed by drying of crystals. | doi.org |

Aqueous Coprecipitation Routes and Controlled Crystallization

Aqueous coprecipitation is a versatile technique used to synthesize multi-component materials from a homogeneous solution. While less direct for producing pure lanthanum acetate, it is a key method for creating complex lanthanum-containing materials where lanthanum acetate might be a precursor. The general principle involves dissolving salts of the desired metals (e.g., lanthanum nitrate (B79036) and another metal nitrate) in water. epj-conferences.org A precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), is then added to the solution, often with careful pH control, to induce the simultaneous precipitation of the metal hydroxides or other insoluble salts. epj-conferences.orgepa.gov

For instance, in the synthesis of lanthanum germanate oxyapatite, a homogeneous aqueous solution of lanthanum nitrate and ammonium germanate was prepared. epa.gov By manipulating the pH, an amorphous precipitate containing both metals was formed. epa.gov This precursor precipitate is then calcined (heated at high temperature) to form the final crystalline product. epa.gov

Controlled crystallization is crucial for obtaining a product with desired characteristics. After synthesizing lanthanum acetate in solution, the crystallization process can be carefully managed. doi.org This involves concentrating the filtrate under reduced pressure to initiate crystal formation. The rate of evaporation and the temperature can be adjusted to influence crystal size and quality. The resulting crystals are then collected and dried under controlled conditions, such as in a desiccator, to manage the final hydration state of the compound.

Solvothermal Synthesis and Particle Morphology Control

Solvothermal synthesis is a method that involves a chemical reaction in a closed system (like a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. mpg.de This technique is particularly effective for controlling the size, shape, and crystallinity of the resulting particles. While direct solvothermal synthesis of lanthanum acetate is not widely reported, the principles are applied to related lanthanum compounds, demonstrating the method's potential for morphology control. mpg.de

In a typical nonaqueous solvothermal process for lanthanum hydroxide, for example, a lanthanum precursor like lanthanum(III) isopropoxide is reacted in an organic solvent such as benzyl (B1604629) alcohol. mpg.de The reaction parameters, including the solvent type, temperature, reaction time, and the presence of additives, play a crucial role in determining the morphology of the final nanoparticles. mpg.de Research has shown that by adjusting these conditions, lanthanum hydroxide nanoparticles can be synthesized in various shapes, from nanorods to nanofibers. mpg.de This control is often attributed to the selective adsorption of solvent or additive molecules onto specific crystal facets, which inhibits or promotes growth in certain directions, leading to anisotropic (non-spherical) particles. mpg.de

Solid-State and Advanced Fabrication Techniques

Solid-state and other advanced methods offer alternative routes to lanthanum(III) acetate, often yielding products with specific properties like high purity or nanostructured morphologies.

Synthesis through Reaction of Lanthanum(III) Oxide with Acetic Anhydride (B1165640)

Anhydrous lanthanum acetate can be prepared via a solid-state or slurry reaction between lanthanum(III) oxide and acetic anhydride ((CH₃CO)₂O). wikipedia.org This method avoids the use of water, which is beneficial when the anhydrous form of the salt is desired. The balanced chemical equation for this reaction is:

La₂O₃ + 3(CH₃CO)₂O → 2La(CH₃COO)₃ wikipedia.org

This reaction involves the acylation of the oxide by the anhydride. The process typically requires heating to drive the reaction to completion. The resulting anhydrous lanthanum acetate is a coordination polymer where each lanthanum ion is coordinated to nine oxygen atoms from bridging acetate ligands. wikipedia.org

Sol-Gel Methodologies for Nanoparticulate Precursor Formation

The sol-gel process is a versatile wet-chemical technique used for fabricating materials, particularly metal oxides, from a chemical solution. mdpi.com Lanthanum(III) acetate hydrate is frequently used as a precursor in sol-gel synthesis to create various lanthanum-based nanomaterials. sigmaaldrich.comsigmaaldrich.com The process begins with the formation of a "sol," which is a colloidal suspension of solid particles in a liquid. This is typically achieved through the hydrolysis and condensation of precursors. mdpi.com

In a typical procedure to synthesize lanthanum-containing nanoparticles, lanthanum(III) acetate hydrate is dissolved in a solvent, often with a chelating agent like citric acid to control the metal ion's reactivity. nano-ntp.comuaic.ro This solution undergoes hydrolysis and polycondensation reactions to form a "gel," which is an interconnected, rigid network that traps the solvent in its pores. mdpi.com The gel is then dried to remove the solvent and subsequently calcined at high temperatures. The calcination step decomposes the organic components and leads to the formation of the final nanostructured oxide material. uaic.ro This method allows for excellent control over the final product's purity, homogeneity, and particle size. mdpi.com For example, it has been used to prepare lanthanum-doped titanium dioxide photoelectrodes and other advanced materials. sigmaaldrich.comsigmaaldrich.com

Table 2: Typical Components in Sol-Gel Synthesis of Lanthanum-Based Nanoparticles

| Component | Role in Synthesis | Example | Source |

|---|---|---|---|

| Lanthanum Precursor | Source of lanthanum ions. | Lanthanum(III) acetate hydrate, Lanthanum Nitrate | sigmaaldrich.comuaic.ro |

| Solvent | Dissolves precursors to form a homogeneous solution. | Water, Ethanol | nano-ntp.comuaic.ro |

| Chelating/Gelling Agent | Controls hydrolysis/condensation rates, promotes gel network formation. | Citric Acid, Polyethylene Glycol (PEG) | nano-ntp.comuaic.ro |

| pH Modifier | Adjusts the pH to control reaction kinetics. | Ammonia (NH₃) solution | uaic.ro |

Ultrasonic Spray Pyrolysis for Nanostructured Lanthanum(III) Triacetate Hydrate

Ultrasonic Spray Pyrolysis (USP) is a versatile and scalable aerosol-based technique for the synthesis of a wide array of nanostructured materials, including metal acetates. sigmaaldrich.comsigmaaldrich.com The process involves the ultrasonic nebulization of a precursor solution, in this case, an aqueous solution of lanthanum acetate, to generate fine micron-sized droplets. sigmaaldrich.comnih.gov These droplets are then transported by a carrier gas into a high-temperature furnace. sigmaaldrich.comyoutube.com

Inside the furnace, each droplet acts as an individual microreactor. The process typically involves the evaporation of the solvent, followed by the thermal decomposition of the precursor salt. sigmaaldrich.com The use of metal-organic precursors like acetates can be advantageous as their volatility can promote a Gas-To-Particle (GTP) conversion mechanism, potentially leading to smaller and more uniform nanoparticles. nih.gov The characteristics of the resulting nanostructured powder, such as particle size and morphology, are highly dependent on several operational parameters. researchgate.net For instance, the precursor concentration and the initial droplet size, which is a function of the ultrasonic frequency, are critical factors. researchgate.netresearchgate.net Lower ultrasonic frequencies (e.g., 120 kHz) produce larger droplets, which can result in hollow or porous particles, whereas higher frequencies (e.g., 1.65 MHz) generate smaller droplets that can yield dense, uniform spherical nanoparticles. researchgate.net The precise control over these parameters allows for the production of materials with tailored properties. sigmaaldrich.com

Table 1: Ultrasonic Spray Pyrolysis (USP) Parameters for Nanostructured Material Synthesis

| Parameter | Influence on Product Characteristics | Research Finding |

| Precursor Concentration | Affects final particle size and morphology. | The resultant size distribution of nanoparticles is contingent upon both the atomized droplet size and the initial concentration of the precursor solution. researchgate.net |

| Ultrasonic Frequency | Determines the initial size of the aerosol droplets. | High frequencies (~2 MHz) are useful for small-scale synthesis, while lower frequencies (20-120 kHz) are used for industrial scale-up and can atomize more viscous liquids. sigmaaldrich.com |

| Reactor Temperature | Governs the decomposition and crystallization processes. | The substrate is heated to temperatures sufficient for the thermal decomposition of precursors, leading to film formation on its surface. karazin.ua |

| Carrier Gas Flow Rate | Influences the residence time of droplets in the furnace. | The yield and quality of the final products depend on the gas and liquid flow rates through the reactor. sigmaaldrich.com |

Direct Evaporation Methods for Anhydrous Lanthanum Acetate Synthesis

The synthesis of anhydrous lanthanum acetate can be achieved through direct evaporation methods. A common route involves the reaction of lanthanum(III) oxide (La₂O₃) with an excess of acetic acid. researchgate.netwikipedia.org In a typical procedure, lanthanum oxide is dissolved in a 50% aqueous solution of acetic acid. osti.govosti.gov Following the complete dissolution of the oxide, the resulting solution is subjected to evaporation to dryness. osti.govosti.gov

To obtain the anhydrous form, the hydrated salt is further treated by desolvation under vacuum at elevated temperatures. osti.govosti.gov A specific method describes heating the material at 150 °C to drive off water molecules, resulting in powdered anhydrous lanthanum acetate. researchgate.net This process is effective for lanthanum and several other lanthanides. osti.govosti.gov However, for some other rare earth elements, this method may lead to decomposition before a constant composition is achieved. osti.govosti.gov

Table 2: Direct Evaporation Method for Anhydrous Lanthanum Acetate

| Step | Description | Key Parameters |

| 1. Dissolution | Lanthanum(III) oxide (La₂O₃) is dissolved in an aqueous solution of acetic acid. | Reagents: La₂O₃, 50% acetic acid. wikipedia.orgosti.gov |

| 2. Evaporation | The solution is evaporated to dryness to remove the bulk of the solvent. | - |

| 3. Desolvation | The resulting solid is heated under vacuum to remove coordinated water molecules. | Temperature: 150 °C. researchgate.netosti.gov |

Influence of Reaction Parameters on Product Characteristics

The physicochemical properties of lanthanum(III) triacetate hydrate are significantly influenced by the conditions employed during its synthesis. Key parameters such as pH, temperature, and the nature of counterions play a critical role in determining the final product's characteristics.

Role of pH in Ligand Stability and Hydrolysis During Synthesis

The pH of the reaction medium is a crucial parameter in the synthesis of lanthanum acetate as it governs the equilibrium between the lanthanum ions and the acetate ligands, as well as the potential for hydrolysis. The acetate ligand's ability to coordinate with the La(III) ion is dependent on its deprotonated state (CH₃COO⁻). In highly acidic solutions, the equilibrium shifts towards the protonated, non-coordinating acetic acid (CH₃COOH), which can hinder the formation of the lanthanum acetate complex.

Conversely, at elevated pH values, the lanthanum ion itself is prone to hydrolysis, which can lead to the precipitation of lanthanum hydroxide (La(OH)₃) or basic carbonates. wikipedia.org This competing reaction reduces the yield of the desired lanthanum acetate. Therefore, maintaining an optimal pH is essential for maximizing the formation of the target complex while preventing the precipitation of undesired species. In some purification processes, the pH is deliberately adjusted to around 5 to facilitate the removal of impurities through controlled hydrolysis. google.com The stability constants of lanthanum complexes are known to be pH-dependent. researchgate.net

Table 3: Influence of pH on Lanthanum Acetate Synthesis

| pH Range | Effect on Reactants | Consequence for Synthesis |

| Low pH (Acidic) | Acetate ions (CH₃COO⁻) are protonated to form acetic acid (CH₃COOH). | Reduced availability of the acetate ligand, hindering complex formation. |

| Optimal pH | Balance between available La³⁺ and CH₃COO⁻ ions. | Favors the formation of the lanthanum(III) triacetate complex. google.com |

| High pH (Alkaline) | La³⁺ ions undergo hydrolysis to form insoluble La(OH)₃. wikipedia.org | Precipitation of undesired byproducts, reducing the purity and yield of lanthanum acetate. |

Temperature Effects on Crystallinity and Particle Size Distribution

Temperature is a critical factor that affects the crystallinity, phase purity, and particle size of the final lanthanum acetate product. The thermal decomposition of lanthanum(III) acetate sesquihydrate (La(CH₃COO)₃·1.5H₂O) is a multi-step process. akjournals.comakjournals.com Initially, dehydration occurs in two distinct steps at approximately 130 °C and 180 °C. akjournals.comakjournals.com This is followed by a recrystallization of the anhydrous acetate at around 210 °C. akjournals.comakjournals.com

Further heating leads to the decomposition of the anhydrous salt, which initiates at about 300 °C. researchgate.net The decomposition proceeds through the formation of intermediate products, such as lanthanum carbonate (La₂(CO₃)₃) and lanthanum oxycarbonate (La₂O₂(CO₃)), before ultimately yielding lanthanum oxide (La₂O₃) at temperatures of 700 °C or higher. researchgate.netakjournals.comakjournals.com The temperature profile used during synthesis and drying will therefore dictate the hydration state and crystalline phase of the isolated product. Sintering at high temperatures can lead to larger, more agglomerated particles, which must be avoided if a high surface area is desired, for instance, in catalytic applications. akjournals.com

Table 4: Thermal Events in the Decomposition of Lanthanum(III) Triacetate Hydrate

| Temperature Range (°C) | Event | Resulting Product |

| 130 - 180 | Dehydration (two steps) | Anhydrous Lanthanum Acetate |

| ~210 | Recrystallization | Crystalline Anhydrous Lanthanum Acetate |

| ~310 | Hydrolysis by released water | Release of acetic acid gas |

| ~334 | Decomposition of anhydrous acetate | Lanthanum Carbonate (La₂(CO₃)₃) |

| >334 - <700 | Further decomposition | Lanthanum Oxycarbonate (La₂O₂(CO₃)) |

| ≥700 | Final decomposition | Lanthanum Oxide (La₂O₃) |

| Data sourced from spectrothermal analysis of La(CH₃COO)₃·1.5H₂O. akjournals.comakjournals.com |

Impact of Counterions on Surface Chemistry and Product Properties

The synthesis of lanthanum acetate often begins with a lanthanum salt precursor, such as lanthanum chloride or lanthanum nitrate. google.com The initial anion in the precursor salt is referred to as the counterion. While the final product is a triacetate, the nature of the starting counterion can influence the reaction kinetics and the properties of the resulting material.

Counterions can affect the ionic strength of the precursor solution and may participate in competitive binding with the acetate ligand for the lanthanum ion's coordination sphere. researchgate.net The presence of different ions in the solution can alter the surface chemistry during precipitation and crystallization. The size and hydration shell of a counterion can influence the structure and stability of intermediates and the final product. nih.govnih.gov For instance, residual counterions from the precursor salt, if not completely removed, can be incorporated as impurities in the final product, affecting its purity and subsequent performance in applications like catalysis or specialty glass manufacturing. wikipedia.org Therefore, the choice of the initial lanthanum salt and the purification methods used to remove the original counterions are important considerations in the synthesis of high-purity lanthanum acetate.

Advanced Characterization and Structural Elucidation of Lanthanum Iii Triacetate Hydrate

Spectroscopic Analysis for Chemical Structure and Bonding

Spectroscopic techniques are fundamental in elucidating the molecular framework of lanthanum(III) triacetate hydrate (B1144303), offering insights into the coordination environment of the lanthanum ion and the behavior of the acetate (B1210297) ligands.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for probing the coordination modes of the acetate ligands to the lanthanum(III) center. The vibrational frequencies of the carboxylate group (COO⁻) are particularly sensitive to its binding environment. The separation (Δν) between the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching frequencies provides critical information to distinguish between monodentate, bidentate chelating, and bridging coordination modes.

In the case of lanthanum(III) triacetate, analysis of the IR spectra often reveals the presence of bidentate or bridging acetate groups, which is characteristic of rare-earth carboxylates. researchgate.net For instance, the interaction between the lanthanum ion and the acetate ligands can be identified by specific bands in the spectrum. The thermal decomposition of lanthanum acetate to lanthanum oxide can also be monitored using FTIR, where the characteristic acetate bands disappear and bands corresponding to La-O vibrations emerge. researchgate.net

Table 1: Typical IR Frequency Ranges for Acetate Coordination Modes

| Coordination Mode | Asymmetric Stretch νₐsym(COO⁻) (cm⁻¹) | Symmetric Stretch νₛym(COO⁻) (cm⁻¹) | Separation (Δν) (cm⁻¹) |

| Ionic (e.g., NaOAc) | ~1578 | ~1414 | ~164 |

| Monodentate | 1570–1650 | 1400–1480 | > 200 |

| Bidentate (Chelating) | 1480–1560 | 1400–1480 | < 150 |

| Bidentate (Bridging) | 1540–1610 | 1400–1480 | ~140-200 |

Note: These are generalized ranges and specific values for lanthanum(III) triacetate hydrate can vary based on its hydration state and crystalline form.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of atoms. For lanthanum(III) triacetate hydrate, ¹H and ¹³C NMR are used to characterize the acetate ligands.

The ¹H NMR spectrum of lanthanum(III) acetate typically shows a single resonance for the methyl protons of the acetate groups. chemicalbook.comresearchgate.net The chemical shift of this peak can be influenced by the solvent and the hydration state of the complex. In some lanthanide complexes, the paramagnetic nature of the metal ion can lead to significant shifting and broadening of the NMR signals. researchgate.net However, La³⁺ is diamagnetic, so sharp signals are generally expected.

The ¹³C NMR spectrum would similarly show distinct signals for the methyl carbon and the carboxylate carbon of the acetate ligands. The precise chemical shifts provide confirmation of the molecular structure.

Table 2: Expected NMR Chemical Shifts for Lanthanum(III) Triacetate

| Nucleus | Group | Expected Chemical Shift (δ, ppm) |

| ¹H | Acetate (CH₃) | ~1.9 |

| ¹³C | Acetate (CH₃) | ~20-25 |

| ¹³C | Acetate (COO⁻) | ~170-180 |

Note: Values are approximate and can vary with solvent and experimental conditions. Data is based on typical acetate spectra. chemicalbook.comresearchgate.net

While lanthanum(III) itself is not typically photoactive in the UV-Visible range, its compounds are increasingly used to modify wide-bandgap semiconductors like titanium dioxide (TiO₂) for enhanced photocatalytic applications. sigmaaldrich.comnih.gov Lanthanum doping can improve the photocatalytic activity by suppressing the recombination of photogenerated electron-hole pairs and extending the light absorption into the visible region. nih.govresearchgate.net

In such studies, UV-Visible spectroscopy is the primary technique used to monitor the degradation of pollutants, such as organic dyes or antibiotics. mdpi.com The concentration of the pollutant in the solution is measured over time by recording the change in its characteristic absorption peak. For example, in the photocatalytic degradation of tetracycline (B611298) hydrochloride using a lanthanum-modified catalyst, the decrease in the absorbance maximum of the antibiotic is tracked to determine the reaction rate and efficiency. nih.gov

Diffraction and Microscopy for Morphology and Crystalline Structure

X-ray diffraction and electron microscopy are indispensable for characterizing the solid-state properties of lanthanum(III) triacetate hydrate, from its long-range crystalline order to its nanoscale morphology.

X-ray Diffraction (XRD) is the definitive method for determining the crystalline structure and phase purity of solid materials. Studies on anhydrous lanthanum(III) acetate have shown that it forms a complex coordination polymer structure. wikipedia.org The hydrated forms, such as La(CH₃COO)₃·nH₂O (where n is typically 1 or 1.5), also form distinct crystalline structures. wikipedia.org

XRD patterns provide a unique fingerprint for a specific crystalline phase, characterized by a series of diffraction peaks at specific 2θ angles. These patterns are used to identify the compound, determine its lattice parameters, and study phase transitions that occur upon heating, such as dehydration and decomposition to lanthanum oxycarbonate and finally lanthanum oxide. researchgate.net For example, the thermal decomposition of lanthanum acetate can be followed by taking XRD patterns at different temperatures, revealing the sequential formation of intermediate phases before the final oxide product is obtained. researchgate.netresearchgate.net

When lanthanum(III) triacetate hydrate is used as a precursor in the synthesis of nanomaterials, such as lanthanum oxide (La₂O₃) or doped nanoparticles, Transmission Electron Microscopy (TEM) and Energy Dispersive Spectroscopy (EDS) are crucial for characterization.

TEM provides high-resolution images of the nanomaterials, allowing for the direct visualization of their size, shape, and morphology. nih.gov This is essential for understanding how synthesis conditions affect the final product's physical characteristics.

Coupled with TEM, EDS analysis provides elemental composition information. researchgate.net By focusing the electron beam on the sample, the characteristic X-rays emitted are analyzed to identify the elements present and their relative abundance. This confirms the successful incorporation of lanthanum into the desired nanostructure and can provide elemental mapping to show the distribution of elements within the material. researchgate.net

Scanning Electron Microscopy for Surface Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for investigating the surface topography and morphology of materials. In the context of lanthanum(III) triacetate hydrate and its derivatives, SEM provides crucial insights into the microstructural characteristics that influence their properties and applications.

Studies utilizing lanthanum acetate as a precursor for synthesizing other materials have employed SEM to characterize the resulting morphologies. For instance, when used in the mineralization of nanofibers, SEM images revealed the surface morphology of the resulting lanthanum carbonate nanofibers. These analyses can distinguish between different regions of the material, such as dense and sparse nanofibrous areas, providing a detailed view of the precipitated lanthanum carbonate's structure on the nanoscale. researchgate.net Furthermore, SEM has been noted as a useful tool for detecting the deposition of lanthanum in various contexts. americanelements.com The morphology of materials derived from lanthanum acetate, such as hexagonal nanorods, has also been analyzed using Field Emission Scanning Electron Microscopy (FESEM), a high-resolution variant of SEM. researchgate.net

Thermal Analysis for Decomposition Pathways and Stability

Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of lanthanum(III) triacetate hydrate. These methods measure changes in the physical and chemical properties of a material as a function of temperature.

Thermogravimetric Analysis and Differential Thermal Analysis of Dehydration and Decomposition Processes

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for elucidating the thermal decomposition pathway of lanthanum(III) triacetate hydrate. TGA measures the change in mass of a sample as it is heated, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions. uni-siegen.de

The thermal decomposition of lanthanum(III) acetate sesquihydrate, La(CH₃COO)₃·1.5H₂O, is a multi-stage process that has been detailed through comprehensive TGA and DTA studies. akjournals.comakjournals.com The process begins with dehydration, followed by the decomposition of the anhydrous acetate, and ultimately results in the formation of lanthanum oxide (La₂O₃) at high temperatures. akjournals.comakjournals.com

The key stages of decomposition are as follows:

Dehydration: The process initiates with the loss of water molecules. This typically occurs in two steps, with the release of 1.5 equivalents of water happening between 130°C and 180°C. akjournals.comakjournals.com A recrystallization of the anhydrous acetate is observed around 210°C. akjournals.comakjournals.com

Acetate Decomposition and Hydrolysis: At approximately 310°C, the water produced during dehydration can hydrolyze the surface acetates, leading to the release of acetic acid (CH₃COOH) gas. akjournals.comakjournals.com

Carbonate Formation: As the temperature increases to around 334°C, the anhydrous acetate decomposes further, releasing acetone (B3395972) (CH₃COCH₃) and forming lanthanum carbonate (La₂(CO₃)₃) as a residue. akjournals.comakjournals.com

Oxide Formation: The lanthanum carbonate intermediate is not stable at higher temperatures and decomposes to lanthanum dioxycarbonate (La₂O₂(CO₃)) through an intermediate, La₂O(CO₃)₂. akjournals.comakjournals.com Finally, upon further heating to 700°C, the complete decomposition yields lanthanum oxide (La₂O₃). akjournals.comakjournals.com

The table below summarizes the thermal decomposition stages of Lanthanum(III) Triacetate Sesquihydrate.

| Temperature Range (°C) | Process | Products |

| 130 - 180 | Dehydration | Anhydrous Lanthanum Acetate, H₂O |

| 210 | Recrystallization | Anhydrous Lanthanum Acetate |

| 310 | Hydrolysis of surface acetates | Acetic Acid (gas) |

| 334 | Decomposition of anhydrous acetate | Lanthanum Carbonate, Acetone (gas) |

| > 334 | Decomposition of carbonate | Lanthanum Dioxycarbonate, Lanthanum Oxide |

| 700 | Final Decomposition | Lanthanum Oxide (La₂O₃) |

This table is based on data from spectrothermal investigation of lanthanum acetate hydrate. akjournals.comakjournals.com

Non-Isothermal Kinetic Parameter Determination from Thermal Processes

The study of non-isothermal decomposition kinetics provides valuable information about the energy requirements and reaction mechanisms of the thermal degradation of lanthanum(III) triacetate hydrate. By conducting TGA at various linear heating rates (e.g., from 2 to 20 °C·min⁻¹), it is possible to calculate key kinetic parameters. akjournals.comakjournals.com

These parameters include:

Activation Energy (Ea): The minimum energy required to initiate the decomposition reaction.

Frequency Factor (A): Also known as the pre-exponential factor, it relates to the frequency of collisions between molecules in the correct orientation to react.

Rate Constant (k): A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants.

For the thermal decomposition of lanthanum(III) triacetate hydrate, non-isothermal kinetic parameters have been calculated based on the temperature shifts observed in the thermal processes at different heating rates. akjournals.comakjournals.com This type of kinetic analysis is crucial for predicting the thermal stability and lifetime of materials under different temperature conditions. tainstruments.com The data obtained from these studies can be fitted to various kinetic models to determine the most probable reaction mechanism.

The table below lists the key kinetic parameters determined from the non-isothermal thermal decomposition of lanthanum(III) triacetate hydrate.

| Kinetic Parameter | Symbol | Significance |

| Activation Energy | Ea | Energy barrier for the decomposition process. |

| Frequency Factor | A | Frequency of effective collisions. |

| Rate Constant | k | Rate of the decomposition reaction. |

This table outlines the non-isothermal kinetic parameters calculated from thermal analysis studies. akjournals.comakjournals.com

Coordination Chemistry and Ligand Dynamics of Lanthanum Iii Triacetate Hydrate

Structural Coordination of Lanthanum(III) Centers

The large ionic radius of the lanthanum(III) ion allows for high coordination numbers, a defining feature of its chemistry. This is prominently observed in the various forms of lanthanum acetate (B1210297).

Elucidation of Nine-Coordinate Lanthanum(III) in Anhydrous Forms

In its anhydrous state, lanthanum(III) acetate adopts a polymeric structure where each lanthanum(III) center is nine-coordinate. researchgate.netwikipedia.org This high coordination number is a consequence of the electrostatic requirements of the large La³⁺ ion, which accommodates a dense packing of coordinating oxygen atoms from the acetate ligands. researchgate.netwikipedia.org X-ray crystallography has been instrumental in revealing this complex arrangement, showing a structure built upon repeating units that extend into a coordination polymer. researchgate.netwikipedia.org

Bidentate and Bridging Acetate Ligand Arrangements

The nine-coordinate environment of the lanthanum(III) ion in the anhydrous form is achieved through a combination of different acetate binding modes. researchgate.netwikipedia.org Specifically, each La(III) center is bonded to oxygen atoms from two bidentate acetate ligands and five bridging acetate groups. researchgate.netwikipedia.orgfrontiersin.org The bidentate ligands chelate to a single metal center, while the bridging ligands connect to multiple lanthanum ions, creating the polymeric network. researchgate.netwikipedia.org This intricate arrangement of ligands is a key factor in the stability and structural properties of the compound. frontiersin.org

Isostructural Relationships with Other Lanthanide(III) Acetates

Lanthanum(III) acetate shares its structural characteristics with other members of the lanthanide series. It has been found to be isostructural with the corresponding anhydrous acetate compounds of praseodymium(III) and holmium(III). researchgate.netwikipedia.org This structural similarity across the early and later parts of the lanthanide series highlights the consistent bonding preferences of these elements, which are primarily dictated by their trivalent ionic radius. A study of hydrated and anhydrous lanthanide acetates has identified three distinct structures for the hydrated forms and four for the anhydrous forms across the series. researchgate.net

Decacoordinate Lanthanum(III) Configurations in Specific Complexes

While the nine-coordinate geometry is characteristic of the simple anhydrous acetate, lanthanum(III) can achieve an even higher coordination number of ten in certain mixed-ligand complexes. One such example is a lanthanum oxalate (B1200264) acetate, {[La₄(CH₃CO₂)₁₀(C₂O₄)(H₂O)₂]·2H₂O}n, where one of the two crystallographically independent La(III) ions is ten-coordinated. This coordination sphere is composed of oxygen atoms from both acetate and oxalate ligands, as well as water molecules. In other complex systems, such as those involving macrocyclic ligands with acetamide (B32628) pendants, twelve-coordinate lanthanum centers have also been observed. acs.org

| Complex | La(III) Coordination Number | Coordinating Ligands |

| Anhydrous Lanthanum(III) Acetate | 9 | Acetate |

| {[La₄(CH₃CO₂)₁₀(C₂O₄)(H₂O)₂]·2H₂O}n | 9 and 10 | Acetate, Oxalate, Water |

| [LaL⁶(NO₃)]²⁺ (L⁶ = macrocyclic ligand with acetamide pendants) | 12 | Macrocycle Nitrogen, Acetamide Oxygen, Nitrate (B79036) |

Ligand Exchange and Complexation Reactions

The acetate groups in lanthanum(III) triacetate hydrate (B1144303) are labile and can be substituted by other ligands, making it a valuable precursor for the synthesis of more complex lanthanum compounds.

Substitution Reactions Involving Acetate Groups and Other Ligands

Lanthanum(III) acetate hydrate readily undergoes ligand exchange reactions, serving as a convenient starting material for the synthesis of various lanthanum complexes. frontiersin.org For instance, it reacts with other ligands in solution, leading to the displacement of the acetate groups and the formation of new coordination compounds.

Research has demonstrated the synthesis of homodinuclear lanthanide complexes by reacting lanthanum acetate hydrate with a tripodal oxygen ligand, Na[(η⁵-C₅H₅)Co(P(O)(OC₂H₅)₂)₃], in a mixture of methanol (B129727) and acetone (B3395972). frontiersin.org In these products, the acetate anions act as bridging ligands between two lanthanide ions. frontiersin.org

Furthermore, lanthanum-based coordination polymers have been fabricated through the hydrothermal reaction of La³⁺ ions (sourced from lanthanum acetate) with ethylenediaminetetraacetic acid (EDTA). researchgate.net In this process, the multidentate EDTA ligand displaces the acetate and water ligands to form a stable, extended network. researchgate.netyoutube.com Similarly, reactions with Schiff-base ligands can produce new lanthanum complexes with tailored properties for applications such as catalysis. acs.org

These substitution reactions are driven by the formation of thermodynamically more stable complexes with multidentate chelating ligands, a phenomenon known as the chelate effect, which leads to a significant increase in entropy. youtube.com

| Starting Material | Reactant Ligand | Product Type |

| Lanthanum(III) Acetate Hydrate | Tripodal Oxygen Ligand | Homodinuclear Lanthanide Complex |

| Lanthanum(III) Acetate | Ethylenediaminetetraacetic acid (EDTA) | Lanthanum-based Coordination Polymer |

| Lanthanum(III) Nitrate | Macrocyclic Schiff-base Ligand | Mononuclear Lanthanum Complex |

Formation of Mixed-Ligand Lanthanum(III) Complexes

The coordination sphere of lanthanum(III) acetate hydrate is not limited to acetate and water ligands; it can readily participate in the formation of mixed-ligand complexes. This involves the substitution of the acetate or hydrate ligands with other donor molecules, leading to complexes with modified chemical and physical properties. The formation of these complexes is a key area of study, particularly for creating precursors for materials synthesis and for understanding fundamental coordination chemistry. ucj.org.ua

Research has demonstrated the synthesis of mixed-ligand lanthanum(III) complexes using primary ligands like 8-hydroxyquinoline (B1678124) and secondary ligands such as various amino acids (L-proline, L-valine, L-serine). ijsr.net In these cases, the lanthanum ion is coordinated by both the primary and secondary ligands, often with remaining coordination sites occupied by water molecules. ijsr.net The resulting complexes are typically non-electrolytic in nature. ijsr.netresearchgate.net

Another example involves the formation of mixed-ligand acetylacetonate (B107027) complexes. ucj.org.ua New complexes of lanthanum(III) have been synthesized with acetylacetone, a carboxylic acid (like acetic or propionic acid), and a neutral donor like acetonitrile (B52724) or dimethylformamide. ucj.org.ua Quantum-chemical modeling of these systems indicates that the formation of such mixed-ligand complexes is thermodynamically favorable, with negative heats of formation. ucj.org.ua In the case of lanthanum, the carboxylate ligands tend to act as bridging ions, which promotes the formation of oligomeric structures. ucj.org.ua This is a notable difference compared to smaller lanthanide ions like gadolinium, which tend to form monomeric complexes under similar conditions. ucj.org.ua

The general stoichiometry for these types of mixed-ligand complexes often follows a pattern determined by the charge and denticity of the incoming ligands. For instance, complexes with 8-hydroxyquinoline and an amino acid have been synthesized in a 1:2:1 molar ratio of lanthanum(III) chloride to 8-hydroxyquinoline to amino acid. ijsr.net

Table 1: Examples of Mixed-Ligand Lanthanum(III) Complexes This table is interactive. You can sort and filter the data.

| Primary Ligand | Secondary Ligand(s) | Resulting Complex Type | Reference |

|---|---|---|---|

| 8-hydroxyquinoline | L-proline, L-valine, L-serine | [La(Q)(L)∙2H₂O] | ijsr.net |

| Acetylacetone | Acetic acid, Acetonitrile | [La(AA)₂·L·2D] | ucj.org.ua |

| Acetylacetone | Propionic acid, Dimethylformamide | [La(AA)₂·L·2D] | ucj.org.ua |

Role of Hydration Level in Coordination Complex Stability

The water molecules in lanthanum(III) acetate hydrate are not merely part of the crystal lattice; they are coordinated to the lanthanum ion and play a crucial role in the stability of the complex. The number of water molecules, or the hydration level, can vary, with common forms being the monohydrate and sesquihydrate. wikipedia.org The thermal stability of the hydrated complex is directly linked to the strength of these water-metal bonds.

The Gibbs free energy of hydration (ΔGH°) for the La³⁺ ion is substantial, indicating a strong affinity for water molecules. researchgate.net While the bulk of research focuses on the hydration of the free lanthanide ion in aqueous solution, the principles extend to the solid-state hydrate. In solution, there is an equilibrium between different coordination numbers, typically 8 and 9 for the lighter lanthanides like lanthanum, which is influenced by the coordination of water molecules. researchgate.netresearchgate.net The energy required for the dehydration of the lanthanide ion is a significant factor in complex formation kinetics and stability. researchgate.net For instance, more energy is required for the dehydration of smaller, later lanthanide ions compared to the larger, earlier ones like La³⁺. researchgate.net This suggests that the water ligands in lanthanum(III) acetate hydrate are relatively more labile than in hydrates of smaller lanthanides, which can influence its reactivity and the formation of mixed-ligand complexes.

Impact of Coexisting Anions on Lanthanide Ion Complexation

Studies on lanthanide ion interactions with vesicle membranes have shown that the binding of lanthanide cations is enhanced by the presence of certain anions, with an observed trend of Cl⁻ < Br⁻ < NO₃⁻. nih.gov This synergistic effect is attributed to the specific binding of anions to the surface, which in turn affects the surface potential and promotes cation adsorption. nih.gov While this study was not on lanthanum acetate specifically, it highlights the general principle that anions can actively participate in and enhance cation complexation.

Furthermore, the strategic use of ancillary ligands, which are essentially coexisting anions or chelating agents, can enhance the binding of a target anion to a lanthanide ion by orders of magnitude. nih.gov This enhancement is thought to result from the ancillary ligand inducing a more positive charge at the lanthanide ion's binding site, thereby increasing its affinity for the target anion. nih.gov This principle is fundamental in the design of lanthanide-based sensors and demonstrates the profound impact coexisting anions have on the coordination chemistry of lanthanum. nih.gov

Comparative Coordination Chemistry Across Lanthanide(III) Acetate Series

The coordination chemistry of lanthanum(III) acetate serves as a model for the other members of the lanthanide series, but significant variations arise due to the phenomenon known as the "lanthanide contraction." As one moves from lanthanum to lutetium across the series, there is a steady decrease in the ionic radius of the Ln³⁺ ions. This contraction has a profound effect on coordination numbers, complex stability, and the structure of the resulting acetate complexes.

For the anhydrous acetates, X-ray crystallography reveals that lanthanum(III) acetate is a coordination polymer where each La³⁺ ion is nine-coordinate. wikipedia.org This nine-coordination is also observed for the acetates of other early, larger lanthanides like praseodymium. wikipedia.org However, as the ionic radius decreases, the preferred coordination number tends to decrease. It is common to observe a change in coordination number from 10 or 9 for the larger, early lanthanides (like La, Sm) to 9 or 8 for the smaller, later lanthanides (like Yb). nih.govacs.org

This trend is driven by increasing steric crowding around the smaller metal ions, making it more difficult to accommodate a large number of ligands. The stability of complexes also generally increases across the series. For example, in mixed-ligand complexes, the thermodynamic stability often increases as the ionic radius of the lanthanide(III) ion decreases. ucj.org.ua

The hydration state and structure can also vary. While lanthanum acetate forms hydrates with 1 or 1.5 water molecules, the hydration numbers for the free Ln³⁺ ions in aqueous solution show a distinct shift from 9 for the early lanthanides (La-Sm) to 8 for the later ones (Eu-Lu), reflecting the impact of the lanthanide contraction on the primary coordination sphere. wikipedia.orgresearchgate.net

Table 2: Comparison of Properties Across the Lanthanide(III) Series This table is interactive. You can sort and filter the data.

| Property | Lanthanum (La) | Mid-Series (e.g., Gd) | Late-Series (e.g., Yb, Lu) | Trend Across Series (La → Lu) | Reference |

|---|---|---|---|---|---|

| Ionic Radius (CN=9) | 116.0 pm | 105.3 pm | 98.5 pm (Yb) | Decrease | N/A |

| Common Coordination Number | 9, 10, 12 | 8, 9 | 8, 9 | Decrease | wikipedia.orgnih.govacs.org |

| Aqueous Ion Hydration Number | 9 | ~8.5 | 8 | Decrease | researchgate.netresearchgate.net |

| Complex Stability (general) | Lower | Intermediate | Higher | Increase | ucj.org.ua |

| Structure of Acetate | Isostructural with Pr | Changes may occur | Different structure expected | Structural changes | wikipedia.org |

Applications of Lanthanum Iii Triacetate Hydrate in Advanced Materials Science

Catalytic Systems and Reaction Mechanisms

Lanthanum(III) triacetate hydrate (B1144303) is recognized for its role in catalysis, where it is employed to improve reaction rates and yields in chemical synthesis.

Lanthanum(III) Triacetate Hydrate as a Catalyst in Organic Synthesis

This compound functions as a catalyst in a variety of chemical reactions, proving especially valuable in the field of organic synthesis. Its application is particularly noted in the production of fine chemicals and pharmaceuticals, where it facilitates chemical transformations and enhances the efficiency of synthetic processes.

Mechanistic Studies of Enhanced Reaction Rates and Yields

The catalytic action of lanthanum(III) triacetate hydrate is centered on the lanthanum ion (La³⁺). The La³⁺ ion acts as a Lewis acid, capable of coordinating with various ligands. nih.gov This coordination facilitates the formation and cleavage of chemical bonds, which is the fundamental principle behind its ability to accelerate reaction rates and improve yields. Mechanistic studies, including those using lanthanum triflate, a related compound, propose that the catalyst activates substrates by attaching to atoms like oxygen, thereby increasing the polarity of adjacent bonds and making the molecule more susceptible to nucleophilic attack. researchgate.net

Specific Catalytic Applications in Esterification and Acylation

Research has demonstrated that lanthanum(III) triacetate hydrate is an effective catalyst for specific and crucial transformations in synthetic organic chemistry, including esterification and acylation reactions. These reactions are fundamental in the synthesis of a wide array of organic molecules.

Table 1: Catalytic Applications of Lanthanum(III) Triacetate Hydrate

| Application Area | Role of Lanthanum(III) Triacetate Hydrate | Reaction Type | Outcome |

| Organic Synthesis | Catalyst | General | Enhanced reaction rates and improved yields. |

| Fine Chemicals | Catalyst | Various | Efficient production of fine chemicals. |

| Pharmaceuticals | Catalyst | Various | Efficient production of pharmaceuticals. |

| Esterification | Catalyst | Esterification | Facilitates the formation of esters. |

| Acylation | Catalyst | Acylation | Facilitates the introduction of acyl groups. |

Precursor Role in Photocatalytic Materials Development

Lanthanum(III) triacetate hydrate is a key precursor in the synthesis of advanced photocatalytic materials. sigmaaldrich.comsigmaaldrich.com It is utilized in the sol-gel synthesis of magnesium and lanthanum-doped titanium dioxide (Mg-La/TiO₂) photoelectrodes. sigmaaldrich.comsigmaaldrich.com The resulting materials show significantly enhanced photocatalytic performance, which is particularly beneficial for applications like dye-sensitized solar cells (DSSCs). sigmaaldrich.comsigmaaldrich.com It also serves as a precursor for creating photoluminescent superstructures, such as LaCO₃OH, which have applications in light-emitting devices. sigmaaldrich.com

Synergistic Effects in Lanthanum-Doped Nanocomposite Photocatalysts

The introduction of lanthanum into nanocomposite photocatalysts leads to significant synergistic effects that boost their performance. Doping titanium dioxide (TiO₂) with lanthanum can decrease the material's bandgap, for instance from 3.25 eV to 3.01 eV, which extends its spectral response into the visible light region. researchgate.net This enhancement allows the photocatalyst to utilize sunlight more effectively. researchgate.net In La-doped TiO₂ systems, the lanthanum promotes the separation of electrons and holes, reducing the rate of charge carrier recombination and thereby improving the material's photoreactivity. researchgate.net Studies on La-doped zinc oxide (ZnO) have also shown improved photocatalytic activity for the degradation of organic dyes like methyl orange. researchgate.net Furthermore, combining La-doped nanoparticles with other materials, such as halloysite (B83129) nanotubes or graphene, can further amplify photocatalytic activity by increasing substrate adsorption near the catalyst's surface and improving charge transfer. researchgate.netmdpi.com

Functional Material Development

The utility of lanthanum(III) triacetate hydrate extends to the creation of a diverse range of functional materials. Its properties make it an ideal starting material for developing materials with enhanced performance characteristics for various technological sectors. It is used in the fabrication of thin films and coatings that improve the performance of electronic components like capacitors and semiconductors. beyondchem.com Additionally, it serves as an additive to enhance the corrosion resistance of materials such as carbon steel through the sol-gel process, offering a more environmentally friendly alternative to traditional chromium-based coatings due to its self-healing properties. sigmaaldrich.com

Table 2: Functional Materials Derived from Lanthanum(III) Triacetate Hydrate

| Material Type | Precursor/Additive | Application | Key Benefit |

| Doped Metal Oxides | Precursor | Photocatalysis (e.g., in DSSCs) | Enhanced photocatalytic performance. sigmaaldrich.comsigmaaldrich.com |

| Photoluminescent Superstructures | Precursor | Light-emitting devices | Provides photoluminescent properties. sigmaaldrich.com |

| Corrosion-Resistant Coatings | Additive | Carbon steel protection | Improves corrosion resistance with self-healing properties. sigmaaldrich.com |

| Thin Films/Coatings | Precursor | Capacitors, Semiconductors | Enhances electronic device performance. beyondchem.com |

| Ceramics and Glass | Additive | Electronics, Optics | Improved thermal stability and optical properties. beyondchem.com |

Integration into Advanced Ceramics and Specialty Glass Formulations

Lanthanum(III) triacetate hydrate is a valuable component in the manufacturing of advanced ceramics and specialty glass. chemimpex.comwikipedia.org When used as an additive, it can be integrated into the material's matrix to enhance specific properties. In ceramics, the introduction of lanthanum via the acetate (B1210297) hydrate precursor can lead to the formation of fine-grained microstructures, which are often associated with improved mechanical strength and toughness. For specialty glass, the addition of lanthanum oxide, derived from the decomposition of the acetate, increases the refractive index and lowers dispersion, properties that are highly sought after in optical applications such as high-performance lenses and fiber optics.

Fabrication of Thin Films and Coatings for Electronic Devices

In the realm of electronics, lanthanum(III) triacetate hydrate serves as a crucial precursor for the fabrication of thin films and coatings with tailored functionalities. chemimpex.com These thin films are often deposited using techniques like the sol-gel method, for which the acetate hydrate is an excellent starting material due to its solubility. sigmaaldrich.com The resulting lanthanum-containing films can act as high-k dielectric layers in capacitors, enhancing their capacitance and allowing for further miniaturization of electronic devices. nthu.edu.tw Furthermore, these coatings can improve the performance and stability of semiconductors. chemimpex.com

Precursor for Lanthanum-Based Nanomaterials in Energy Generation and Storage

The transition to sustainable energy sources has spurred research into advanced materials for energy generation and storage, and lanthanum(III) triacetate hydrate plays a pivotal role in this area. chemimpex.com It is a widely used precursor for synthesizing lanthanum-based nanoparticles and other nanostructures with applications in catalysis and energy storage devices. chemimpex.com For instance, lanthanum oxide, which can be readily produced from the acetate hydrate, is a key component in solid oxide fuel cells (SOFCs), contributing to their efficiency and operational stability. chemimpex.com

Corrosion Resistance Enhancement of Carbon Steel via Sol-Gel Processes

Corrosion is a significant challenge for many industries, and lanthanum(III) triacetate hydrate offers a promising solution for protecting carbon steel. sigmaaldrich.comsigmaaldrich.com By incorporating it as an additive in sol-gel coatings, a protective layer can be formed on the steel's surface. sigmaaldrich.comsigmaaldrich.com This layer acts as a physical barrier, mitigating the corrosive effects of harsh environments. sigmaaldrich.com Research has shown that lanthanum ions can slow down the cathodic reaction rate by precipitating as oxides, forming a passivating layer. esrf.fr This approach is being explored as an environmentally friendly alternative to traditional corrosion inhibitors that contain hazardous materials like chromium (VI). sigmaaldrich.comesrf.fr Studies have also investigated the use of lanthanum 4-hydroxy cinnamate, derived from lanthanum salts, as a corrosion inhibitor in sol-gel coatings for carbon steel, demonstrating its effectiveness in providing active corrosion protection. sci-hub.sebohrium.com

| Coating Type | Inhibitor | Substrate | Key Finding |

| Sol-Gel | Lanthanum(III) triacetate hydrate | Carbon Steel | Forms a protective barrier, mitigating corrosion. sigmaaldrich.com |

| Sol-Gel | Lanthanum ions | Aluminum Alloy | Effective in delaying early corrosion. esrf.fr |

| Hybrid Sol-Gel | Lanthanum 4-hydroxy cinnamate | Carbon Steel | Provides active corrosion protection. sci-hub.sebohrium.com |

| Sol-Gel | Lanthanum | AISI 304 Stainless Steel | Lowers the oxidation rate at high temperatures. researchgate.net |

Synthesis of Pyrochlore (B1171951) Lanthanum Zirconium Oxide Thin Films

Lanthanum(III) triacetate hydrate is a key precursor in the synthesis of pyrochlore lanthanum zirconium oxide (La2Zr2O7 or LZO) thin films. nthu.edu.tw These films are of significant interest for various high-tech applications, including as high-dielectric constant materials in the semiconductor industry, thermal barriers, and buffer layers for superconductors. nthu.edu.tw The synthesis process often involves a chemical solution deposition method where a precursor solution containing lanthanum acetate hydrate and a zirconium source is used. nthu.edu.tw The final LZO films are typically composed of nanoparticles and exhibit a dense and smooth structure. nthu.edu.tw

Nanoscience and Nanotechnology Applications

Lanthanum(III) triacetate hydrate serves as a critical precursor in the realm of nanoscience and nanotechnology, facilitating the synthesis of advanced nanomaterials with tailored properties. chemimpex.com Its utility stems from its solubility and stability, which allow for its use in various bottom-up synthesis approaches to create lanthanum-based nanoparticles and to functionalize nanoporous structures. chemimpex.comsigmaaldrich.com

Synthesis of Lanthanum-Based Nanoparticles for Diverse Research Fields

Lanthanum(III) triacetate hydrate is a versatile precursor for the synthesis of a variety of lanthanum-based nanoparticles, which are subjects of intense research across multiple scientific disciplines. chemimpex.com The thermal stability of the compound makes it suitable for high-temperature synthesis processes. sigmaaldrich.com While many synthesis routes for lanthanum nanoparticles exist, those utilizing precursors like lanthanum acetate are valued for their reliability. The resulting nanomaterials, such as lanthanum oxide (La₂O₃), exhibit unique properties that make them desirable for applications in catalysis, electronics, and optics. chemimpex.comwjpmr.comorientjchem.org

Several methods have been developed to produce lanthanum-based nanoparticles from lanthanum precursors. These include thermal decomposition, sonochemical methods, sol-gel processes, and green synthesis. sigmaaldrich.comresearchgate.netresearchgate.net For instance, lanthanum oxide nanoparticles can be prepared by the direct thermal decomposition (calcination) of a lanthanum compound in a furnace at temperatures ranging from 600°C to 900°C. wjpmr.comorientjchem.orgnanoient.org The sol-gel process is another common technique where lanthanum(III) acetate hydrate can be used to create a homogenous solution that is then converted into a gel and subsequently heat-treated to form nanoparticles. sigmaaldrich.com This method allows for the synthesis of materials like magnesium and lanthanum-doped titanium dioxide (Mg-La/TiO₂) photoelectrodes. sigmaaldrich.com

The characteristics of the synthesized nanoparticles, such as their size, morphology, and crystallinity, are highly dependent on the synthesis method and parameters like temperature, pH, and the presence of surfactants. Research has shown the ability to create nanoparticles with diverse morphologies, including nanorods, nanowires, and quasi-spherical shapes. researchgate.netnanoient.org

Table 1: Examples of Lanthanum-Based Nanoparticle Synthesis

| Precursor Type | Synthesis Method | Resulting Nanoparticle | Morphology | Average Size | Reference |

| Lanthanum(III) Complex | Thermal Decomposition | La₂O₃ | Porous Surface | <100 nm | orientjchem.org |

| Lanthanum(III) Nitrate (B79036) | Sonochemical / Thermal Decomposition | La₂O₃ | Quasi-spherical | Not Specified | researchgate.netnanoient.org |

| Lanthanum(III) Nitrate | Hydrothermal | La(OH)₃ | Nanowires | 50 nm (thickness) | researchgate.net |

| Lanthanum(III) Nitrate | Green Synthesis (Citrus aurantium extract) | La₂O₃ | Oval and Spherical | 51.41 nm | nih.gov |

| Lanthanum(III) Acetate Hydrate | Sol-Gel | Mg-La/TiO₂ | Not Specified | Not Specified | sigmaaldrich.com |

Exploration of Nanoconfinement Effects in Engineered Nanoporous Materials

The incorporation of lanthanum species, often derived from precursors like lanthanum(III) triacetate hydrate, into engineered nanoporous materials is a key area of research for exploring nanoconfinement effects. rsc.orgarxiv.org Nanoconfinement refers to the phenomenon where the properties and behavior of molecules and materials are significantly altered when they are confined within a space of nanometer dimensions. rsc.orgarxiv.org This confinement can influence thermodynamic and kinetic properties, which is particularly relevant for applications in catalysis, sorption, and energy storage. rsc.org

Lanthanum(III) triacetate hydrate is used to introduce lanthanum into the structure of nanoporous materials, such as mesoporous silicates like MCM-41. nih.gov In a typical synthesis, a sol-gel method is employed where the lanthanum salt is added during the formation of the silica (B1680970) matrix. nih.gov This results in lanthanum species being finely dispersed throughout the porous framework.

Research on lanthanum-doped mesoporous silicates has demonstrated the significant impact of nanoconfinement on the material's functional properties. nih.gov For example, the incorporation of lanthanum into MCM-41 has been shown to dramatically enhance its capacity for phosphate (B84403) adsorption from aqueous solutions. nih.gov The phosphate adsorption capacity was found to increase with a higher amount of lanthanum incorporated into the silicate (B1173343) structure. nih.gov The kinetics of this adsorption process can be well-described by the pseudo-second-order model, indicating a chemisorption mechanism. nih.gov

Similarly, the interaction of lanthanum ions within functionalized biopolymers, which create a porous network, highlights the role of the confining matrix. Studies on phosphonic acid functionalized gellan gum and chitosan (B1678972) biopolymers show that the porous structure and the embedded functional groups work synergistically to bind La(III) ions effectively. mdpi.com The nanoconfinement within the polymer matrix enhances the sorption capacity compared to the non-functionalized material. mdpi.com These findings underscore how confining lanthanum within a nanoporous environment can tailor its reactivity and sorption behavior for specific applications like water treatment and resource recovery. nih.govmdpi.comwikipedia.org

Table 2: Properties of Lanthanum-Doped Nanoporous Materials

| Material | Precursor for Lanthanum | Synthesis Method | Key Finding | Application | Reference |

| La-doped MCM-41 (LaxM41) | Not specified, but acetate is a viable precursor | Sol-Gel | Phosphate adsorption capacity increases with La content; 99.7% removal achieved. | Water Treatment | nih.gov |

| Phosphonic Functionalized Biopolymer | La(III) ions | Grafting / Sorption | Sorption capacity for La(III) significantly increased after functionalization. | Rare Earth Element Recovery | mdpi.com |

| Alumina (B75360) Microspheres | Lanthanum(III) Acetate Hydrate | Sol-Gel / Impregnation | Lanthanum acetate solution prepared for impregnation of alumina supports. | Catalysis | doi.org |

Environmental Science and Remediation Technologies Utilizing Lanthanum Iii Triacetate Hydrate

Application in Water Treatment and Contaminant Removal

The application of lanthanum-based compounds in water treatment is a growing area of research, with a focus on removing contaminants to improve water quality. chemimpex.comwikipedia.org Lanthanum(III) triacetate hydrate (B1144303) serves as a precursor in the synthesis of various lanthanum-based materials used for these purposes. sigmaaldrich.com

Role in Phosphate (B84403) Removal and Mitigation of Eutrophication

Excessive levels of phosphates in water bodies can lead to eutrophication, a process characterized by harmful algal blooms that deplete oxygen and harm aquatic ecosystems. nih.gov Lanthanum-based compounds are effective at binding with phosphorus ions, a key component of phosphates. This high affinity for phosphate makes lanthanum compounds valuable for mitigating eutrophication. researchgate.net

Studies have shown that lanthanum-based materials can effectively remove phosphate from agricultural runoff, which is a significant source of nutrient pollution. nih.gov For instance, a lanthanum-loaded geopolymer demonstrated a high phosphate adsorption capacity, highlighting its potential as a promising adsorbent for treating agricultural runoff. nih.gov The primary mechanism for this removal is inner-sphere complexation. nih.gov Furthermore, slow-release lanthanum composites have been used in eutrophic ponds to reduce phosphate concentrations, thereby improving water quality without significant accumulation in fish. researchgate.net

Lanthanum Modification of Drinking Water Treatment Residue for Adsorption Enhancement

Drinking water treatment residue (DWTR), a byproduct of potable water production, can be modified with lanthanum to enhance its capacity for adsorbing contaminants. nih.govnih.gov This modification process typically involves incubating the DWTR with a lanthanum solution. nih.govresearchgate.net The resulting lanthanum-modified DWTR exhibits a substantially enhanced ability to adsorb phosphorus. nih.govnih.gov

Research has demonstrated that this modification significantly increases the initial phosphorus adsorption rates of the residue. nih.gov For example, one study showed that lanthanum loading increased the initial phosphorus adsorption rates from 1.00 mg g⁻¹ d⁻¹ for raw DWTR to 6.08 and 6.03 mg g⁻¹ d⁻¹ for modified DWTR. nih.gov The loading of lanthanum into DWTR occurs through ligand exchanges and the formation of new particles. nih.govresearchgate.net This enhanced adsorption capacity makes the modified residue a valuable material for environmental remediation, promoting the beneficial recycling of a waste product. nih.govnih.gov

Table 1: Phosphorus Adsorption Rates

| Material | Initial P Adsorption Rate (mg g⁻¹ d⁻¹) |

| Raw DWTR | 1.00 |

| Modified DWTR (with separation) | 6.08 |

| Modified DWTR (without separation) | 6.03 |

Advanced Oxidation Processes for Pollutant Degradation

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. nih.govdoi.org These processes rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to break down complex molecules into simpler, less harmful substances. doi.orgomu.edu.tr

Photocatalytic Degradation of Organic Pollutants in Aqueous Systems

Lanthanum(III) acetate (B1210297) hydrate serves as a precursor in the synthesis of lanthanum-based materials that can be used in photocatalysis. sigmaaldrich.com Photocatalysis is an AOP that utilizes a semiconductor material (the photocatalyst) and a light source to generate the reactive oxygen species needed for pollutant degradation. nih.govnih.gov

Lanthanum oxide (La₂O₃) nanoparticles, which can be synthesized from lanthanum(III) acetate hydrate, have shown promise as effective photocatalysts for the degradation of organic dyes in aqueous solutions. sigmaaldrich.comnih.gov Studies have shown that the photocatalytic efficiency of La₂O₃ nanoparticles can be enhanced by optimizing synthesis conditions, such as calcination time. nih.gov These nanoparticles can effectively break down various organic pollutants under UV and visible light. aristonpubs.comepa.gov The primary mechanism involves the generation of hydroxyl and superoxide (B77818) radicals, which are the dominant reactive species responsible for dye degradation. nih.gov

Furthermore, doping other photocatalysts, such as titanium dioxide (TiO₂), with lanthanum can significantly enhance their photocatalytic performance. sigmaaldrich.com For example, magnesium and lanthanum-doped TiO₂ photoelectrodes have demonstrated improved efficiency in dye-sensitized solar cells. sigmaaldrich.com

Table 2: Lanthanum-Based Materials in Photocatalysis

| Lanthanum-Based Material | Application | Pollutant Type | Key Findings |

| La₂O₃ Nanoparticles | Photocatalytic Degradation | Organic Dyes | High degradation efficiencies, particularly with optimized calcination. nih.gov |

| Iron Lanthanum Oxide (FeLO) NPs | Photocatalytic Degradation | Methylene Blue | Degrades up to 90% of the dye under UV and visible light. aristonpubs.com |

| Mg-La/TiO₂ | Photoelectrodes in DSSCs | Dyes | Enhanced photocatalytic performance of TiO₂. sigmaaldrich.com |

Strategies for Controlled Nanoparticle Application in Environmental Remediation

The use of nanoparticles in environmental remediation is a rapidly developing field, offering innovative solutions for cleaning up contaminated sites. researchgate.netnih.gov However, the effective and safe application of these nanomaterials requires careful control over their distribution and stability in the environment. mdpi.com

Lanthanum-based nanoparticles, synthesized from precursors like lanthanum(III) acetate hydrate, are being explored for various remediation applications. chemimpex.comresearchgate.net Strategies to control the application of these nanoparticles are crucial to maximize their remedial effectiveness while minimizing potential risks. mdpi.com

Key strategies for controlled nanoparticle application include:

Surface Modification: Modifying the surface of nanoparticles can influence their interaction with the surrounding environment, controlling their transport and reactivity. mdpi.com

Intelligent Materials: The development of "smart" nanoparticles that respond to specific environmental triggers allows for targeted action. mdpi.com

Optimized Injection Techniques: The method of introducing nanoparticles into a contaminated area can be optimized to ensure they reach the target zone. mdpi.com

Encapsulation: Encasing nanoparticles in a protective shell can control their release and improve their stability over time. mdpi.com

A controlled approach to applying nanoparticles in porous media like soil and aquifers is essential to prevent unintended environmental contamination and ensure the efficient use of resources. mdpi.com This includes considering environmental variables such as flow velocity, pH, and ionic strength, which can all influence nanoparticle behavior. mdpi.com

Theoretical and Computational Investigations of Lanthanum Iii Triacetate Hydrate

Electronic Structure and Band Gap Analysis

The electronic properties of lanthanum(III) triacetate are fundamental to its potential use in optical and electronic devices. Computational quantum chemistry methods are pivotal in elucidating these characteristics.

Density Functional Theory (DFT) for Atomic Coordinate Refinement and Structural Validation

Density Functional Theory (DFT) has been successfully employed to refine and validate the crystal structure of lanthanum acetate (B1210297). For the anhydrous form, La(CH₃COO)₃, DFT calculations have been used to determine the precise positions of hydrogen atoms, which are often difficult to locate accurately through experimental techniques like X-ray diffraction (XRD) alone. researchgate.net This computational refinement provides a more complete and accurate structural model.

XRD studies have revealed that anhydrous lanthanum(III) acetate exists as a coordination polymer. In this structure, each lanthanum (La³⁺) ion is nine-coordinate, bonding to oxygen atoms from both bidentate and bridging acetate ligands. The introduction of water molecules in the hydrated form, lanthanum(3+);triacetate;hydrate (B1144303), leads to disorder within the crystal lattice.

The structural data obtained from DFT refinements can be further validated by comparing computationally predicted vibrational spectra (e.g., IR and Raman) with experimental measurements, ensuring the accuracy of the theoretical model. researchgate.net

Computational Determination of Optical Bandgap and Charge Transfer Characteristics

Theoretical calculations are essential for determining the electronic band structure and optical properties of lanthanum acetate. The calculated electronic band structure for anhydrous lanthanum acetate indicates that it is an indirect wide-bandgap material. researchgate.net

The optical bandgap has been computationally determined to be approximately 5.49 eV. researchgate.net This large bandgap suggests that significant energy is required to excite an electron from the valence band to the conduction band. Consequently, charge transfer within the material can be initiated by deep ultraviolet (DUV) radiation with wavelengths shorter than 226 nm. researchgate.net This property is critical for applications in DUV-transparent materials and other optoelectronic devices.

Table 1: Computed Electronic Properties of Anhydrous Lanthanum Acetate

| Property | Computed Value | Significance |

|---|---|---|

| Electronic Band Structure | Indirect Wide Band Gap | Influences electrical conductivity and optical properties. researchgate.net |

| Optical Bandgap (Eg) | 5.49 eV | Indicates transparency to visible and most UV light. researchgate.net |

| Activation Wavelength | < 226 nm | Defines the energy required for optical charge transfer. researchgate.net |

Computational Modeling of Coordination Environments and Reaction Pathways

Understanding the coordination environment of the lanthanum ion and the potential reaction pathways is crucial for predicting the compound's behavior in various chemical systems. Computational modeling offers a window into these complex interactions.